molecular formula C16H14N3NaO10S B12417702 Tizoxanide glucuronide-d4 (sodium)

Tizoxanide glucuronide-d4 (sodium)

Cat. No.: B12417702
M. Wt: 467.4 g/mol
InChI Key: HJXNHPDNJXKILF-LDVZUDBRSA-M
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Description

Tizoxanide glucuronide-d4 (sodium) is a deuterium-labeled derivative of tizoxanide glucuronide. It is a metabolite of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. The compound is primarily used in scientific research to study the metabolism and pharmacokinetics of nitazoxanide and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tizoxanide glucuronide-d4 (sodium) involves the glucuronidation of tizoxanide. The process typically includes the following steps:

Industrial Production Methods

The industrial production of tizoxanide glucuronide-d4 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Tizoxanide glucuronide-d4 (sodium) primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tizoxanide glucuronide-d4 (sodium) is used in various scientific research applications:

Mechanism of Action

Tizoxanide glucuronide-d4 (sodium) exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tizoxanide glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of the compound’s behavior in biological systems .

Properties

Molecular Formula

C16H14N3NaO10S

Molecular Weight

467.4 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1/i1D,2D,3D,4D;

InChI Key

HJXNHPDNJXKILF-LDVZUDBRSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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